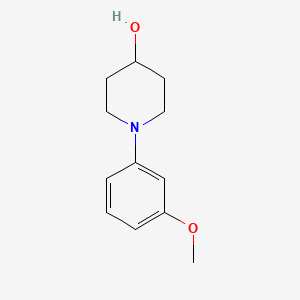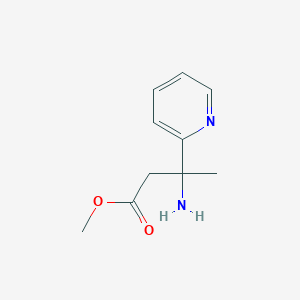
Methyl 3-amino-3-(pyridin-2-yl)butanoate
Vue d'ensemble
Description
“Methyl 3-amino-3-(pyridin-2-yl)butanoate” is a pyridine-based compound with potential implications in various fields of research and industry. It consists of a pyridine ring, a primary amine, and an ester group. The CAS Number for this compound is 1535472-07-1 .
Molecular Structure Analysis
The molecular formula of “Methyl 3-amino-3-(pyridin-2-yl)butanoate” is C10H14N2O2, with a molecular weight of 194.23 g/mol . The InChI Code for this compound is 1S/C10H14N2O2/c1-10(11,7-9(13)14-2)8-5-3-4-6-12-8/h3-6H,7,11H2,1-2H3 .Applications De Recherche Scientifique
Pharmaceutical Synthesis
“Methyl 3-amino-3-(pyridin-2-yl)butanoate” is a key intermediate in the synthesis of various pharmaceutical compounds. For instance, it is crucial in the production of Dabigatran etexilate , a thrombin inhibitor used to treat thromboses and cardiovascular diseases . The compound’s ability to interact with other molecules makes it valuable for creating targeted medications.
Cancer Research
This compound has shown promise in cancer research, particularly in the study of gastric cancer . Researchers have utilized it to synthesize new heterocyclic compounds that exhibit anti-cancer activity against human gastric cancer cell lines . This opens up potential pathways for developing novel cancer therapies.
Neuroprotection
Derivatives of “Methyl 3-amino-3-(pyridin-2-yl)butanoate” have been designed based on molecular modeling studies. These derivatives, such as certain benzamide derivatives , have demonstrated significant neuroprotective effects against cell death induced by neurotoxins . This suggests applications in treating neurodegenerative diseases.
Fungicidal Agents
The structural flexibility of “Methyl 3-amino-3-(pyridin-2-yl)butanoate” allows for the design of fungicidal agents. By using this compound as a template, researchers have synthesized pyrimidinamine derivatives that show excellent fungicidal activity , which could be used in agriculture to protect crops from fungal diseases.
Molecular Building Blocks
In the field of chemistry, “Methyl 3-amino-3-(pyridin-2-yl)butanoate” serves as a versatile building block for constructing complex molecules. Its structure is used to create a wide range of compounds with varied properties for research and industrial applications .
Safety and Hazards
“Methyl 3-amino-3-(pyridin-2-yl)butanoate” has been classified with the hazard statements H302, H315, H318, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
methyl 3-amino-3-pyridin-2-ylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(11,7-9(13)14-2)8-5-3-4-6-12-8/h3-6H,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIGEKBUXLVDJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)(C1=CC=CC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-amine](/img/structure/B1470982.png)
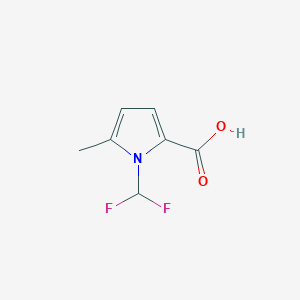
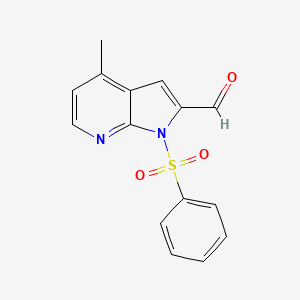
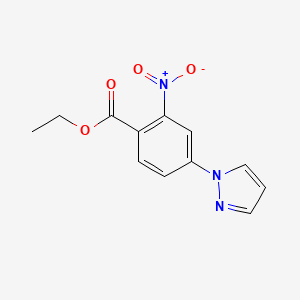
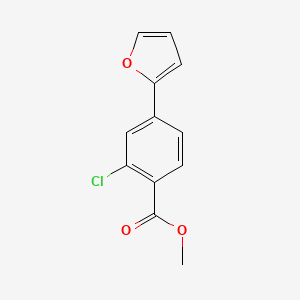
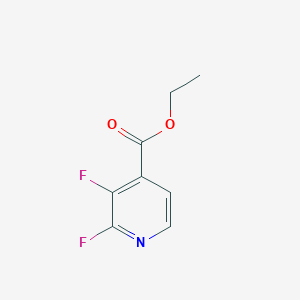
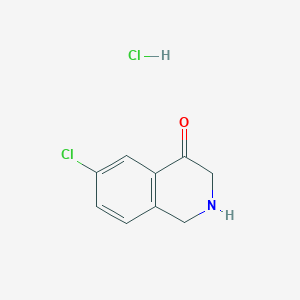
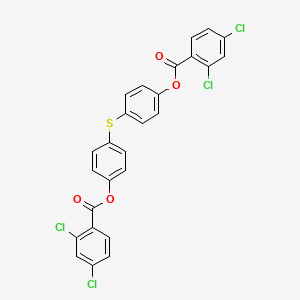
![tert-butyl 5-(6-chloropyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1470998.png)
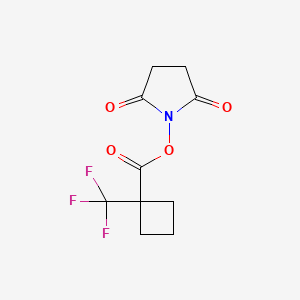
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1471000.png)
![3-(2-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1471002.png)
